N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
Molecular Formula |
C19H17N5O2S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S2/c1-26-15-7-4-6-14(12-15)20-17(25)13-28-19-22-21-18(16-8-5-11-27-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25) |
InChI Key |
QPWCVFHSXXPOCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The starting materials might include 3-methoxyaniline, thiophene-2-carboxylic acid, and 1H-pyrrole
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the triazole ring or the phenyl group. Examples might include:
- 1H-1,2,4-Triazole-3-thiol derivatives
- 4-Phenyl-1H-1,2,4-triazole-3-thiol derivatives
Uniqueness
N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
